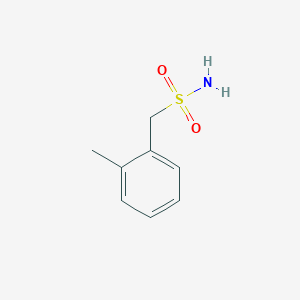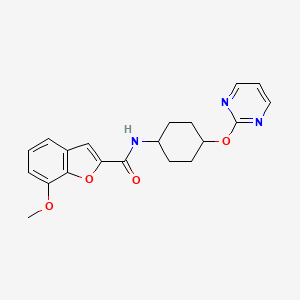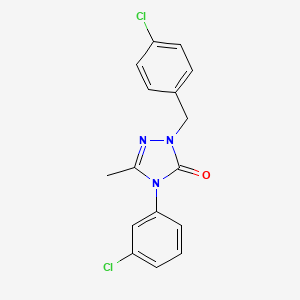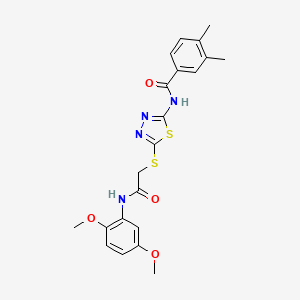
N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide, also known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMMP is a pyrrolidine derivative that is synthesized through a specific method and has shown potential in various applications.
Mechanism of Action
N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely expressed in the brain. N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide enhances the activity of the receptor by increasing the binding affinity of acetylcholine and prolonging the opening of the ion channel. This leads to an increase in the release of neurotransmitters such as dopamine and serotonin, which are involved in various physiological processes such as mood regulation and cognitive function.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide enhances the activity of the α7 nAChR in a concentration-dependent manner. In vivo studies have shown that N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide improves cognitive function and memory retention in animal models. N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to increase the release of neurotransmitters such as serotonin and dopamine.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide is its ability to selectively target the α7 nAChR, which is a promising target for drug development. N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide is also relatively easy to synthesize and purify, making it a useful tool for chemical biology studies. However, one of the limitations of N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide is its short half-life, which may limit its effectiveness in vivo. Additionally, N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide has not been extensively studied in humans, and its safety profile is not well-established.
Future Directions
There are several future directions for N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide research. One potential direction is the development of novel drugs that target the α7 nAChR using N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide as a scaffold. Another direction is the study of the role of N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to establish the safety profile of N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide and its potential for use in humans.
Synthesis Methods
N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide is synthesized through a multi-step process that involves the reaction of 3,4-dimethylbenzaldehyde with methylamine, followed by the addition of thioacetic acid and pyrrolidine. The final product is purified through recrystallization and characterized using various techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide has shown potential in various scientific research applications, including drug design and development, chemical biology, and neuropharmacology. N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide has been used as a scaffold for the development of novel drugs that target specific receptors in the brain. It has also been used as a tool to study the mechanism of action of various drugs and their interactions with receptors.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-methylsulfanylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-10-4-5-12(8-11(10)2)15-14(17)16-7-6-13(9-16)18-3/h4-5,8,13H,6-7,9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYUEXBRJHCBKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCC(C2)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]butanoic acid](/img/structure/B2619694.png)

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2619698.png)
![(3S,3abeta,6abeta)-3beta-[(tert-Butoxycarbonyl)amino]hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B2619700.png)






![3-{[4-(4-fluorophenyl)piperazino]carbonyl}-6-isopropylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2619712.png)
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B2619715.png)
![1-(prop-2-yn-1-yl)-N-[2-(propylamino)phenyl]piperidine-4-carboxamide](/img/structure/B2619716.png)